((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane
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Overview
Description
((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C21H27BrSi. This compound is characterized by the presence of a bromonaphthalene moiety attached to an ethynyl group, which is further bonded to a triisopropylsilane group. It is commonly used in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between 8-bromonaphthalene and ethynyltriisopropylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and potassium fluoride.
Oxidation Reactions: Reagents such as potassium permanganate and osmium tetroxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include ethylated naphthalenes.
Scientific Research Applications
((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of ((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane involves its interaction with molecular targets through its ethynyl and bromonaphthalene groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the molecular pathways involved. The triisopropylsilane group provides steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
((8-Bromonaphthalen-1-yl)trimethylsilane): Similar structure but with a trimethylsilane group instead of triisopropylsilane.
((8-Bromonaphthalen-1-yl)ethynyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.
Uniqueness
((8-Bromonaphthalen-1-yl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which provides greater steric hindrance compared to trimethylsilane. This affects the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and material science .
Properties
IUPAC Name |
2-(8-bromonaphthalen-1-yl)ethynyl-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrSi/c1-15(2)23(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(22)21(18)19/h7-12,15-17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFPBMABWNYRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)Br)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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